Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with acetyl, methyl, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the intermediate isoxazole, which is then acetylated and methylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various reduced oxazole compounds .
Scientific Research Applications
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways. The acetyl and methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
- Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
- N-arylsulfonyl-3-acetylindole derivatives
Uniqueness
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its combination of acetyl, methyl, and ethyl ester groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-4-13-9(12)7-6(3)14-10-8(7)5(2)11/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUPXZSYNBYTAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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